Ethyl 5-bromothiophene-3-carboxylate
Overview
Description
Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromothiophene-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of thiophene-3-carboxylate followed by esterification. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide (FeBr3). The esterification step involves the reaction of the brominated intermediate with ethanol in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, typically at low temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, often at room temperature.
Reduction: Lithium aluminum hydride, usually in anhydrous conditions.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophene alcohol derivatives.
Scientific Research Applications
Ethyl 5-bromothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of ethyl 5-bromothiophene-3-carboxylate largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and ester group play crucial roles in its reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
- Ethyl 2-bromothiophene-3-carboxylate
- Ethyl 5-bromothiophene-2-carboxylate
- Ethyl 2-bromothiophene-3-carboxylate
Comparison: Ethyl 5-bromothiophene-3-carboxylate is unique due to the position of the bromine atom and ester group on the thiophene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
ethyl 5-bromothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMKCLOYODOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571073 | |
Record name | Ethyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170355-38-1 | |
Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.